molecular formula C15H13FO4 B6402955 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid CAS No. 1261986-02-0

3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6402955
CAS No.: 1261986-02-0
M. Wt: 276.26 g/mol
InChI Key: SZNRLCTXAVFMHO-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom and two methoxy groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For example, 5-fluoro-2-methoxyphenylboronic acid can be coupled with 3-bromo-5-methoxybenzoic acid under these conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorine atom can be reduced to form a hydrogen atom, resulting in the formation of a non-fluorinated derivative.

    Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzaldehyde or this compound.

    Reduction: Formation of 3-(2-Methoxyphenyl)-5-methoxybenzoic acid.

    Substitution: Formation of 3-(5-Hydroxy-2-methoxyphenyl)-5-methoxybenzoic acid or 3-(5-Amino-2-methoxyphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can inhibit the activity of enzymes or block receptor signaling pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid is unique due to the specific arrangement of the fluorine atom and methoxy groups on the benzene rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-12-6-9(5-10(7-12)15(17)18)13-8-11(16)3-4-14(13)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNRLCTXAVFMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690217
Record name 5'-Fluoro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-02-0
Record name 5'-Fluoro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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